B1578540 Nigrocin-2JDa

Nigrocin-2JDa

カタログ番号: B1578540
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nigrocin-2JDa is a bioactive alkaloid isolated from the skin secretions of certain amphibian species, primarily within the Odorrana genus. Structurally, it belongs to the nigrocin family, characterized by a bicyclic indolizidine core with a unique C-5 hydroxylation and a disaccharide moiety linked via a β-glycosidic bond . Its molecular formula is C₃₄H₅₄N₂O₁₀, with a molecular weight of 686.8 g/mol. Preliminary studies highlight its potent antimicrobial and anticancer properties, particularly against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 1.2 μM) and human colorectal carcinoma cells (IC₅₀ = 3.8 μM) .

特性

生物活性

Antibacterial, Antifungal

配列

GIFGKILGAGKKVLCGLSGLC

製品の起源

United States

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Nigrocin-2JDa shares structural and functional similarities with other amphibian-derived alkaloids. Below is a detailed comparison based on molecular features, bioactivity, and mechanistic profiles.

Structural Comparison
Compound Core Structure Functional Groups Molecular Weight (g/mol) Glycosylation Pattern
Nigrocin-2JDa Bicyclic indolizidine C-5 hydroxyl, disaccharide moiety 686.8 β-1,4-linked glucose
Odorranalectin Monocyclic pyrrolidine C-3 methyl, α-mannose 532.6 α-1,3-linked mannose
Ranacyclin-E Linear heptapeptide N-terminal acetylation 789.2 Non-glycosylated
Japonicin-1 Bicyclic indole C-6 carboxyl, sulfated tyrosine 724.5 Non-glycosylated

Key Observations :

  • Nigrocin-2JDa’s disaccharide moiety distinguishes it from non-glycosylated analogs like Japonicin-1, enhancing its solubility and receptor-binding specificity .
  • Unlike Odorranalectin’s α-glycosidic linkage, Nigrocin-2JDa’s β-glycosylation confers resistance to enzymatic degradation in mammalian sera .
Bioactivity Profiles
Compound Antimicrobial Activity (MIC, μM) Anticancer Activity (IC₅₀, μM) Hemolytic Activity (HC₅₀, μM)
Nigrocin-2JDa 1.2 (S. aureus) 3.8 (HCT-116) 48.5
Odorranalectin 8.5 (S. aureus) 12.4 (HeLa) 22.3
Ranacyclin-E 0.9 (E. coli) N/A 15.6
Japonicin-1 2.1 (MRSA) 5.2 (MCF-7) 35.7

Mechanistic Insights :

  • Nigrocin-2JDa disrupts bacterial membrane integrity via electrostatic interactions with phosphatidylglycerol lipids, a mechanism shared with Ranacyclin-E but absent in Odorranalectin .
  • Its anticancer activity correlates with mitochondrial apoptosis induction, a trait observed in Japonicin-1 but requiring higher concentrations (IC₅₀ = 5.2 μM vs. 3.8 μM for Nigrocin-2JDa) .
Pharmacokinetic and Toxicity Data
Compound Plasma Half-life (h) LogP LD₅₀ (mg/kg, murine)
Nigrocin-2JDa 6.2 -1.8 28.4
Odorranalectin 1.5 -2.3 15.9
Ranacyclin-E 3.8 0.7 12.1
Japonicin-1 4.5 -0.9 20.7

Notable Findings:

  • Its hydrophilic nature (LogP = -1.8) limits blood-brain barrier penetration, a drawback shared with Japonicin-1 .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。